molecular formula C20H20N2OS B3745434 1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE

1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE

Cat. No.: B3745434
M. Wt: 336.5 g/mol
InChI Key: FWEZFVDOUXUMNH-UHFFFAOYSA-N
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Description

The compound 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one is an advanced chemical intermediate designed for research and development purposes. Its structure, which incorporates a benzothiazole moiety, is of significant interest in medicinal chemistry and organic synthesis. Benzothiazole derivatives are recognized as privileged scaffolds in drug discovery due to their diverse biological activities . This specific molecule serves as a key precursor for the synthesis of more complex heterocyclic systems, which are valuable for exploring new therapeutic agents and material science applications . Researchers can utilize this compound in the preparation of chalcones, vinyl sulfones, and other polyfunctionalized molecules, which are crucial intermediates in Michael and Knoevenagel reactions . Furthermore, the benzothiazole core is associated with a range of biological properties, making its derivatives promising candidates for the development of antimicrobial, herbicidal, and fungicidal agents . This product is intended for use in a controlled laboratory environment by qualified professionals.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-19(14-15-6-2-1-3-7-15)22-12-10-16(11-13-22)20-21-17-8-4-5-9-18(17)24-20/h1-9,16H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWEZFVDOUXUMNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Structural Differences Potential Implications
Target Compound : 1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one C₁₉H₁₈N₂OS 322.07 Benzothiazole, piperidine, phenyl-ethanone Reference structure High binding affinity due to benzothiazole’s electron-deficient nature; potential kinase or protease inhibition.
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone C₂₄H₂₉N₃O 375.51 Benzyl-piperidine, piperazine Benzothiazole replaced with benzyl; piperazine instead of piperidine Reduced electron-withdrawing effects; increased flexibility from piperazine may alter receptor binding kinetics.
1-[4-(6-Methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one C₂₀H₂₁N₃O₂S 375.47 Methoxy-benzothiazole, piperazine Methoxy group on benzothiazole; piperazine ring Enhanced solubility (methoxy as polar group); potential for improved bioavailability.
1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-2-[(2,6-dichlorophenyl)sulfanyl]ethan-1-one C₂₀H₁₈Cl₂N₂OS₂ 437.41 Dichlorophenyl-sulfanyl, benzothiazole Addition of dichlorophenyl-sulfanyl group Increased molecular weight and hydrophobicity; halogen bonding potential for enhanced target affinity.
1-(4-(Diphenylmethyl)piperazin-1-yl)-2,2-diphenylethan-1-one C₃₁H₃₀N₂O 446.58 Diphenylmethyl, diphenylethanone Absence of benzothiazole; bulky diphenyl groups Reduced heterocyclic interactions; steric hindrance may limit binding to compact active sites.

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : The target compound (322 g/mol) falls within the "drug-like" range (300–500 g/mol), whereas analogs like the dichlorophenyl-sulfanyl derivative (437 g/mol) may face challenges in passive diffusion .
  • Solubility : Piperazine-containing analogs () may exhibit improved aqueous solubility compared to piperidine derivatives due to increased hydrogen-bonding capacity .
  • LogP Predictions : The dichlorophenyl-sulfanyl group () likely increases logP, favoring membrane permeability but risking off-target binding .

Biological Activity

1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one, also referred to by its compound ID D345-0388, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Characteristics

The compound has the following chemical properties:

PropertyValue
Molecular Weight380.51 g/mol
Molecular FormulaC22H24N2O2S
LogP4.6204
Polar Surface Area33.307 Ų
Hydrogen Bond Acceptors4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds containing the benzothiazole moiety exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme involved in neurotransmission. For instance, related benzothiazole derivatives have shown promising AChE inhibition with IC50 values as low as 8.48 µM in the cerebral cortex and 39.80 µM in the hippocampus .

Case Studies and Research Findings

  • Acetylcholinesterase Inhibition : A study synthesized a series of benzothiazinone derivatives, including compounds similar to our target compound, demonstrating effective AChE inhibition. The compound 5Bd showed significant activity and was evaluated for cytotoxicity, suggesting preliminary safety at concentrations up to 100 µM .
  • Dual Inhibition Potential : Another study focused on benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are critical in pain modulation and inflammation pathways. The research indicated that certain analogs exhibited low nanomolar inhibition potencies for both enzymes, suggesting a potential role for our compound in treating pain and inflammatory conditions without the typical side effects associated with existing analgesics .
  • Structure-Activity Relationship (SAR) : The structure-activity relationship studies highlighted that modifications on the aromatic rings of benzothiazole compounds can significantly influence their biological activity. For instance, the introduction of trifluoromethyl groups improved enzyme interaction without compromising metabolic stability .

Potential Therapeutic Applications

Given its biological profile, this compound could be explored for various therapeutic applications:

  • Neurodegenerative Diseases : Due to its AChE inhibitory activity, it may be beneficial in treating conditions like Alzheimer's disease.
  • Pain Management : Its potential as a dual sEH/FAAH inhibitor positions it as a candidate for developing safer analgesic therapies.

Q & A

Q. How can researchers optimize the synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-phenylethan-1-one?

Answer: Synthesis optimization involves multi-step reactions with precise control over parameters:

  • Step 1 : Condensation of benzothiazole derivatives with piperidine precursors under inert atmospheres to prevent oxidation .
  • Step 2 : Coupling with phenylethanone intermediates using reflux conditions in solvents like ethanol or DMF, monitored by TLC for reaction completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity. Yield improvements (60–75%) are achieved by optimizing catalyst loadings (e.g., triethylamine) and reaction times (8–12 hrs) .

Q. What analytical methods are recommended for validating the compound’s purity and structural integrity?

Answer:

  • HPLC-UV : Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural motifs (e.g., benzothiazole protons at δ 7.2–8.1 ppm, piperidinyl CH₂ groups at δ 2.5–3.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 363.16) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core Modifications : Synthesize analogs with substituents on the benzothiazole ring (e.g., Cl, F) or piperidine nitrogen to assess electronic/hydrophobic effects .
  • Biological Assays : Test analogs in receptor-binding assays (e.g., dopamine or serotonin receptors) to correlate structural changes with activity .

Advanced Research Questions

Q. How should researchers address contradictory data in pharmacological studies of this compound?

Answer:

  • Replicate Experiments : Ensure assays (e.g., IC₅₀ measurements) are repeated with independent batches to rule out synthesis variability .
  • Control Variables : Standardize cell lines, assay buffers, and incubation times to minimize confounding factors .
  • Theoretical Alignment : Reconcile discrepancies using computational docking studies to verify binding modes against target proteins (e.g., kinases, GPCRs) .

Q. What theoretical frameworks guide mechanistic studies of this compound’s biological activity?

Answer:

  • Molecular Dynamics Simulations : Model interactions with targets (e.g., benzothiazole binding to ATP pockets in kinases) to predict binding affinities .
  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen-bond acceptors on the piperidinyl group) using software like Schrodinger’s Phase .

Q. How can environmental impact assessments be integrated into the compound’s research lifecycle?

Answer:

  • Ecotoxicology Studies : Use OECD guidelines to test biodegradability and acute toxicity in aquatic models (e.g., Daphnia magna) .
  • Fate Analysis : Employ LC-MS/MS to track environmental persistence in simulated soil/water systems .

Methodological Challenges

Q. What strategies improve reproducibility in pharmacological assays involving this compound?

Answer:

  • Blinded Studies : Use randomized, blinded protocols for in vivo efficacy tests (e.g., neurobehavioral models) .
  • Data Normalization : Include internal standards (e.g., reference inhibitors) in enzymatic assays to control for plate-to-plate variability .

Q. How can computational modeling enhance experimental design for derivatives?

Answer:

  • ADMET Prediction : Tools like SwissADME predict logP, bioavailability, and blood-brain barrier penetration to prioritize synthetic targets .
  • QSAR Models : Train models on existing bioactivity data to forecast optimal substituent patterns for enhanced potency .

Synthesis and Purification Challenges

Q. What are common pitfalls in scaling up the synthesis of this compound?

Answer:

  • Exothermic Reactions : Use jacketed reactors with controlled cooling during benzothiazole-piperidine coupling to prevent thermal degradation .
  • Solvent Selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to simplify post-reaction workup .

Q. How can researchers ensure stability during long-term storage?

Answer:

  • Lyophilization : Store the compound as a lyophilized powder under argon at -20°C to prevent hydrolysis of the ketone group .
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE
Reactant of Route 2
Reactant of Route 2
1-[4-(1,3-BENZOTHIAZOL-2-YL)PIPERIDIN-1-YL]-2-PHENYLETHAN-1-ONE

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.